molecular formula C13H24O B12655553 (5-Methoxy-1-methylpentylidene)cyclohexane CAS No. 93892-50-3

(5-Methoxy-1-methylpentylidene)cyclohexane

Katalognummer: B12655553
CAS-Nummer: 93892-50-3
Molekulargewicht: 196.33 g/mol
InChI-Schlüssel: XPBFRLBRISUWSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Methoxy-1-methylpentylidene)cyclohexane is an organic compound with the molecular formula C13H24O. It is characterized by a cyclohexane ring substituted with a methoxy group and a methylpentylidene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-1-methylpentylidene)cyclohexane typically involves the reaction of cyclohexanone with 5-methoxy-1-methylpentylidene in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

    Solvent: Common solvents include ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high efficiency and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Methoxy-1-methylpentylidene)cyclohexane undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated cyclohexanes

Wissenschaftliche Forschungsanwendungen

(5-Methoxy-1-methylpentylidene)cyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (5-Methoxy-1-methylpentylidene)cyclohexane involves its interaction with specific molecular targets and pathways. The methoxy group and the methylpentylidene moiety contribute to its reactivity and binding affinity. The compound can modulate enzyme activity, receptor binding, and other biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-Methoxy-1-methylpentylidene)benzene
  • (5-Methoxy-1-methylpentylidene)cyclopentane
  • (5-Methoxy-1-methylpentylidene)cycloheptane

Uniqueness

(5-Methoxy-1-methylpentylidene)cyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of similar compounds, making it valuable in various research and industrial contexts.

Eigenschaften

CAS-Nummer

93892-50-3

Molekularformel

C13H24O

Molekulargewicht

196.33 g/mol

IUPAC-Name

6-methoxyhexan-2-ylidenecyclohexane

InChI

InChI=1S/C13H24O/c1-12(8-6-7-11-14-2)13-9-4-3-5-10-13/h3-11H2,1-2H3

InChI-Schlüssel

XPBFRLBRISUWSP-UHFFFAOYSA-N

Kanonische SMILES

CC(=C1CCCCC1)CCCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.